N-({[3,3'-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide is a complex organic compound that features a bithiophene moiety linked to a dimethoxybenzamide group
Properties
Molecular Formula |
C18H17NO3S2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H17NO3S2/c1-21-16-5-3-4-15(17(16)22-2)18(20)19-9-14-8-13(11-24-14)12-6-7-23-10-12/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
InChI Key |
HSHDLXKSVOBXAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of 3,3’-dibromothiophene with sodium methylate/methanol in the presence of KI/CuO, followed by further functionalization.
Attachment of the Benzamide Group: The bithiophene derivative is then reacted with 2,3-dimethoxybenzoic acid in the presence of coupling agents such as EDCI and DMAP to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of various bithiophene derivatives.
N-(2-octyldodecyl)-3,3’-bithiophene-2,2’-dicarboximide: Used in polymer solar cells and organic field-effect transistors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
